molecular formula C9H21N3 B12440692 (1-Isobutyl-piperidin-4-YL)-hydrazine

(1-Isobutyl-piperidin-4-YL)-hydrazine

Cat. No.: B12440692
M. Wt: 171.28 g/mol
InChI Key: OZZPCLMSUOBSKC-UHFFFAOYSA-N
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Description

(1-Isobutyl-piperidin-4-YL)-hydrazine is a chemical compound that features a piperidine ring substituted with an isobutyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutyl-piperidin-4-YL)-hydrazine typically involves the reaction of 1-isobutylpiperidine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 1-isobutylpiperidine in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutyl-piperidin-4-YL)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1-Isobutyl-piperidin-4-YL)-hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Isobutyl-piperidin-4-YL)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Isobutyl-piperidin-4-yl)methanol
  • (1-Isobutyl-piperidin-4-yl)carbamic acid tert-butyl ester
  • 1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine

Uniqueness

(1-Isobutyl-piperidin-4-YL)-hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

[1-(2-methylpropyl)piperidin-4-yl]hydrazine

InChI

InChI=1S/C9H21N3/c1-8(2)7-12-5-3-9(11-10)4-6-12/h8-9,11H,3-7,10H2,1-2H3

InChI Key

OZZPCLMSUOBSKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)NN

Origin of Product

United States

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